molecular formula C18H22N4O2S B2975749 (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one CAS No. 370849-56-2

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one

Cat. No. B2975749
CAS RN: 370849-56-2
M. Wt: 358.46
InChI Key: VKEUTWRBHFQEJE-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one, also known as DMTB, is a thiazolone derivative that has shown potential in various scientific research applications. This compound is synthesized through a multistep process and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle. It has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of tumor cells, and exhibit anti-inflammatory, anti-microbial, and anti-viral activities. This compound has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods of time. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one. One area of research is to further investigate its anti-cancer activity and potential use as a cancer treatment. Another area of research is to investigate its anti-inflammatory, anti-microbial, and anti-viral activities and potential use in treating various diseases. Additionally, research can be done to improve the solubility of this compound in water and to develop more efficient synthesis methods.
In conclusion, this compound is a thiazolone derivative that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has been found to exhibit promising biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to explore its potential use as a treatment for various diseases.

Synthesis Methods

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is synthesized through a multistep process that involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then reacted with acetyl piperazine to form the final product, this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one has shown potential in various scientific research applications, particularly in the field of cancer research. It has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo. Other research areas where this compound has shown potential include anti-inflammatory, anti-microbial, and anti-viral activities.

properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13(23)21-8-10-22(11-9-21)18-19-17(24)16(25-18)12-14-4-6-15(7-5-14)20(2)3/h4-7,12H,8-11H2,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEUTWRBHFQEJE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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